5-Bromo-2-methoxypyrimidine
Overview
Description
5-Bromo-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity : 5-Bromo-2-methoxypyrimidine derivatives have been explored for their antiviral properties, particularly against retroviruses such as HIV. Derivatives like 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed marked inhibition of retrovirus replication in cell culture, comparable to reference drugs like adefovir and tenofovir, but without significant toxicity (Hocková et al., 2003).
Synthesis of Hydroxypyrimidines : A study described the hydrolysis of 2-t-butyl-5-halopyrimidine (where the halogen is bromine or chlorine) to yield 2-t-butyl-5-hydroxypyrimidine. This process reduces the side product of 2-t-butylpyrimidine, especially in the case of the bromo derivative (Pews, 1990).
Preparation of Metal-Complexing Molecular Rods : this compound has been used in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. The study achieved yields ranging from 70 to 90% in these coupling reactions (Schwab et al., 2002).
Large-Scale Synthesis of Alkyl 5-Hydroxy-pyridin- and pyrimidin-2-yl Acetate : An efficient methodology was developed for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, using 5-bromo-2-chloropyridine and its pyrimidine analogue as starting materials. This provided a high-yielding route suitable for large-scale synthesis (Morgentin et al., 2009).
Wastewater Treatment in the Pharmaceutical Industry : A study utilized a novel tubular porous electrode electrocatalytic reactor for the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine. This method showed significant removal of COD and 5-Fluoro-2-Methoxypyrimidine from the wastewater, enhancing biodegradability and reducing operating costs compared to conventional electrochemical reactors (Zhang et al., 2016).
Selective Palladium-Catalysed Cross-Coupling Reactions : this compound has been used as an intermediate in selective palladium-catalysed cross-coupling reactions. This has led to efficient syntheses of various substituted pyrimidine compounds (Goodby et al., 1996).
Safety and Hazards
5-Bromo-2-methoxypyrimidine is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Properties
IUPAC Name |
5-bromo-2-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCZDMMGYIULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161212 | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-66-2 | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding of the research paper regarding 5-bromo-2-methoxypyrimidine?
A1: The research focuses on understanding how the presence of amines affects the photochemical reaction of this compound. The key finding is that amines accelerate the rate of photodebromination of this compound. [] This suggests that the interaction between the amine and the excited state of the pyrimidine molecule plays a crucial role in the reaction mechanism.
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